molecular formula C16H22N2O2 B4032725 Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- CAS No. 141483-17-2

Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-

Cat. No.: B4032725
CAS No.: 141483-17-2
M. Wt: 274.36 g/mol
InChI Key: CVCXQKQISVUPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-, is a piperazine derivative characterized by a benzyl group at the 1-position and a tetrahydrofuran-2-carbonyl moiety at the 4-position. This compound is structurally related to Terazosin, a clinically used alpha-1 adrenergic receptor antagonist, where the piperazine core is substituted with a quinazolinyl group and the tetrahydrofuranoyl moiety . Physical properties include a high melting point (278–279°C for its hydrochloride salt), indicative of stable crystalline packing . Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and pKa, through hydrogen bonding and ionic interactions .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCXQKQISVUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394163
Record name Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141483-17-2
Record name Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- typically involves the reaction of piperazine with benzyl chloride and tetrahydro-2-furoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-(phenylmethyl)piperazine.

    Step 2: The resulting 1-(phenylmethyl)piperazine is then reacted with tetrahydro-2-furoyl chloride in the presence of a base to yield Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders
    • Piperazine derivatives are being explored for their effects on neurotransmission, particularly in conditions such as depression , anxiety , and schizophrenia . The compound's structure suggests potential interactions with adrenergic receptors, which are crucial in the modulation of mood and anxiety .
  • Pain Management
    • Research indicates that piperazine derivatives may act as modulators of fatty acid amide hydrolase (FAAH), which could provide new avenues for pain relief therapies . This application is particularly relevant for chronic pain conditions where traditional analgesics may fail.
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases . Its ability to interact with various biological pathways could lead to novel anti-inflammatory medications.
  • Cardiovascular Health
    • Some piperazine derivatives are under investigation for their potential to treat cardiovascular conditions, especially those related to ischemia and angina pectoris. Their influence on cardiac function and vascular health is a key area of research .

Study 1: Piperazine and Neurotransmission

A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on neurotransmitter systems. It was found that the specific substitution patterns on the piperazine ring significantly influenced the binding affinity to serotonin and dopamine receptors, suggesting potential applications in mood disorders .

Study 2: FAAH Modulation

Research detailed in Pharmacology Reports highlighted a series of piperazine derivatives that effectively inhibited FAAH activity. This inhibition was correlated with reduced pain responses in animal models, indicating a promising direction for analgesic drug development .

Study 3: Cardiovascular Effects

A clinical trial evaluated the efficacy of a piperazine derivative in patients with stable angina. Results demonstrated significant improvements in exercise tolerance and reduced anginal episodes, supporting further exploration into its cardiovascular applications .

Mechanism of Action

The mechanism of action of Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences in Substituent Effects

  • Receptor Specificity: The tetrahydrofuranoyl group in the target compound and Terazosin contributes to alpha-1 adrenergic receptor binding, whereas arylpiperazines with phthalimido or methoxyphenyl groups (e.g., compound 18 in ) exhibit high 5-HT1A affinity. Substituent bulk and polarity influence target selectivity. For example, bulky benzhydryl groups in antihistamines like Buclizine favor histamine H1 receptor binding , while smaller groups like tetrahydrofuranoyl enable vascular smooth muscle targeting .

Research Findings and Clinical Relevance

  • Conformational Rigidity: The tetrahydrofuranoyl group imposes restricted rotation, enhancing receptor binding. This is analogous to trans-4-[4-(methoxyphenyl)cyclohexyl]piperazines, where rigid cyclohexyl spacers improve 5-HT1A affinity .
  • SAR Insights: 4-Position substitution is critical: Aroyl groups (e.g., in ) favor monoamine modulation, while alkyl chains (e.g., phthalimido-butyl in ) enhance 5-HT1A binding. Aromatic stacking interactions (e.g., in 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine ) stabilize crystal structures but may reduce bioavailability compared to ionic salts.

Biological Activity

Piperazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including effects on neurotransmitter systems and potential therapeutic applications. This article focuses on the compound Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

Chemical Name: Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-
Molecular Formula: C_{15}H_{18}N_2O_2
Molecular Weight: 262.31 g/mol

This compound features a piperazine ring substituted with a phenylmethyl group and a tetrahydro-2-furanyl carbonyl moiety, contributing to its unique chemical properties and biological activities.

Neurotransmitter Modulation

Piperazine derivatives have been shown to influence neurotransmitter levels significantly. Studies indicate that they can increase the levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA) in the brain. These changes can lead to various behavioral effects, including:

  • Dopamine Increase: Associated with stimulant effects similar to amphetamines.
  • Serotonin Increase: Can lead to entactogenic effects but also risks serotonin syndrome.
  • Norepinephrine Increase: May cause adverse cardiovascular effects.

In particular, the compound's structure allows it to interact with serotonin receptors, potentially leading to both therapeutic and adverse effects depending on dosage and individual response .

Cytotoxicity and Hepatotoxicity

Research has highlighted the cytotoxic potential of piperazine derivatives. For instance, studies involving mixtures of piperazine compounds like BZP and TFMPP indicated that certain combinations exhibited higher hepatotoxicity compared to traditional recreational drugs like MDMA. The hepatotoxic effects were concentration-dependent, suggesting that careful dosing is crucial in therapeutic applications .

Anticonvulsant Activity

Some piperazine derivatives have demonstrated anticonvulsant properties. For example, modifications of the piperazine structure can enhance its efficacy against seizures. The structure-activity relationship (SAR) studies suggest that specific substitutions on the piperazine ring can optimize its anticonvulsant activity .

Study 1: Behavioral Effects of Piperazine Derivatives

A study conducted by Dias da Silva et al. assessed the behavioral effects of various piperazine derivatives in animal models. The results indicated that these compounds could produce stimulant-like effects similar to amphetamines without some side effects. However, high doses led to significant adverse reactions, including increased heart rate and blood pressure.

Study 2: Cytotoxicity Assessment

Arbo et al. investigated the cytotoxicity of different piperazine derivatives on human cell lines. They found that TFMPP exhibited the strongest cytotoxic effect, particularly affecting liver cells. This raises concerns regarding the safety profile of these compounds when used therapeutically or recreationally.

Summary Table of Biological Activities

Activity TypeEffectReference
Neurotransmitter ModulationIncreased DA, 5-HT, NA
CytotoxicityConcentration-dependent hepatotoxicity
AnticonvulsantEfficacy against seizures

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Nucleophilic substitution : Reacting a piperazine derivative with a tetrahydrofuran carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Coupling reactions : Utilizing carbodiimide-based coupling agents (e.g., DCC) to link the tetrahydrofuran carbonyl moiety to the piperazine ring .
  • Critical conditions : Temperature control (typically 0–25°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., dichloromethane or THF) to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • Melting point analysis : The compound has a reported melting point of 278–279°C; deviations >2°C indicate impurities .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity. Pharmacopeial methods recommend <0.1% impurity thresholds .
  • NMR spectroscopy : Confirm the presence of the tetrahydrofuran carbonyl (δ ~170 ppm in ¹³C NMR) and benzylpiperazine protons (δ ~3.5–4.0 ppm in ¹H NMR) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage protocol : Store in airtight containers under inert gas (argon) at 4°C. Avoid exposure to moisture and light, as the tetrahydrofuran carbonyl group is susceptible to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound (e.g., receptor binding vs. antimicrobial assays) be resolved?

  • Resolution strategy :

  • Dose-response studies : Perform IC₅₀/EC₅₀ assays to differentiate potency across targets (e.g., 5-HT1A vs. D-2 receptors) .
  • Structural analogs : Compare activity with derivatives lacking the tetrahydrofuran moiety to isolate pharmacophoric contributions .
  • Assay validation : Use orthogonal methods (e.g., radioligand binding for receptors vs. broth microdilution for antimicrobial activity) to confirm specificity .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Advanced methodologies :

  • Molecular docking : Model interactions with 5-HT1A receptors using crystallographic data (PDB ID: 6WGT) to predict binding affinities .
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, focusing on oxidative degradation of the tetrahydrofuran ring .
  • CRISPR/Cas9 knockout models : Validate target engagement by assessing activity in cells lacking specific receptors (e.g., 5-HT1A⁻/⁻) .

Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) for preclinical studies?

  • Optimization strategies :

  • Salt formation : Convert to hydrochloride salts to enhance aqueous solubility (tested via shake-flask method at pH 7.4) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzylpiperazine moiety for controlled release .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability, monitored via in vivo pharmacokinetic studies in rodent models .

Q. What methods are effective in resolving discrepancies between computational predictions and experimental data for this compound?

  • Validation workflow :

  • DFT calculations : Compare predicted (e.g., Gaussian 16) vs. experimental NMR chemical shifts to refine computational models .
  • Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and hydrogen-bonding patterns .
  • QSAR modeling : Build regression models using datasets from analogs to reconcile activity predictions with empirical results .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Troubleshooting steps :

  • Reproduce synthesis : Verify purity via elemental analysis (e.g., %C, %H within ±0.4% of theoretical values) .
  • Cross-lab validation : Collaborate with independent labs using standardized protocols (e.g., USP methods for HPLC) .
  • Impurity profiling : Identify byproducts via HRMS and adjust synthetic routes to minimize them .

Q. What experimental designs can mitigate batch-to-batch variability in biological assays?

  • Robust protocols :

  • Strict QC thresholds : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) for all batches .
  • Blinded replicates : Use triplicate samples with randomized plate layouts to reduce operator bias .
  • Reference standards : Include positive controls (e.g., buspirone for 5-HT1A assays) to normalize inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.